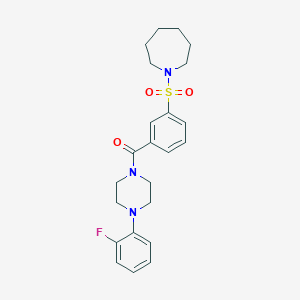

(3-(Azepan-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (3-(Azepan-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a complex organic molecule featuring a combination of azepane, sulfonyl, phenyl, fluorophenyl, and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis begins with commercially available starting materials such as azepane, sulfonyl chloride, phenylboronic acid, 2-fluorophenylpiperazine, and methanone derivatives.

Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed under controlled conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential therapeutic agent.

Industry

Industrially, the compound can be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The sulfonyl and piperazine groups are known to enhance binding affinity and selectivity towards these targets. The fluorophenyl group may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

- (3-(Azepan-1-ylsulfonyl)phenyl)(4-(2-chlorophenyl)piperazin-1-yl)methanone

- (3-(Azepan-1-ylsulfonyl)phenyl)(4-(2-bromophenyl)piperazin-1-yl)methanone

Uniqueness

Compared to its analogs, (3-(Azepan-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. This makes it a more promising candidate for drug development.

Biological Activity

The compound (3-(Azepan-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Structure and Properties

The structure of the compound can be broken down into two main components:

- Azepan-1-ylsulfonyl group : This moiety is known for its role in enhancing solubility and bioavailability.

- Piperazin-1-yl group : Commonly found in many pharmacologically active compounds, this group contributes to the modulation of neurotransmitter systems.

Research indicates that compounds with similar structural frameworks often interact with various biological targets, including receptors and enzymes. The specific mechanism of action for this compound is hypothesized to involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown competitive inhibition against enzymes such as tyrosinase, which plays a crucial role in melanin biosynthesis. For instance, a related piperazine derivative demonstrated an IC50 value of 0.18 μM against Agaricus bisporus tyrosinase, indicating potent inhibitory activity .

- Interaction with Nucleoside Transporters : Studies on related compounds suggest that they may selectively inhibit equilibrative nucleoside transporters (ENTs), crucial for nucleotide metabolism .

Biological Assays and Efficacy

The biological activity of this compound has been evaluated through various assays:

Case Studies

- Tyrosinase Inhibition : A study on derivatives of piperazine indicated that modifications to the azepan sulfonamide structure could enhance tyrosinase inhibitory activity. The compound's design aimed to improve binding affinity while maintaining low cytotoxicity .

- Nucleoside Transporter Studies : The compound was assessed for its ability to inhibit ENT2 in nucleoside transporter-deficient cells, demonstrating significant selectivity over ENT1, which is critical for developing targeted therapies in cancer treatment .

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent. Its structural components suggest versatility in targeting multiple pathways involved in disease processes, particularly those related to cancer and metabolic disorders.

Properties

IUPAC Name |

[3-(azepan-1-ylsulfonyl)phenyl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O3S/c24-21-10-3-4-11-22(21)25-14-16-26(17-15-25)23(28)19-8-7-9-20(18-19)31(29,30)27-12-5-1-2-6-13-27/h3-4,7-11,18H,1-2,5-6,12-17H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOUWIWKVQYPEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.